N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound belongs to a class of heterocyclic acetamide derivatives featuring a 1,3,4-thiadiazole core substituted with a piperazine moiety and a nitrofuran-based acyl group. Its molecular formula is C18H18N6O5S2, with a molecular weight of 486.5 g/mol. The structure integrates a 5-methylisoxazole ring linked via a thioacetamide bridge to a thiadiazole-piperazine scaffold, further modified by a 5-nitrofuran-2-carbonyl group.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O6S2/c1-10-8-12(21-30-10)18-13(25)9-31-17-20-19-16(32-17)23-6-4-22(5-7-23)15(26)11-2-3-14(29-11)24(27)28/h2-3,8H,4-7,9H2,1H3,(H,18,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNJKGPMJCTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthetic route typically includes the formation of the isoxazole ring and subsequent modifications to introduce the nitrofuran and thiadiazole moieties. Detailed synthesis protocols have been reported in literature, demonstrating yields and purity assessments through spectroscopic methods such as NMR and IR .
Antimicrobial Properties
One of the most significant aspects of this compound is its antimicrobial activity. It has been tested against a range of pathogens, including ESKAPE pathogens, which are notorious for their antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against various strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Klebsiella pneumoniae | 0.25 |
| Enterococcus faecalis | 0.25 |
| Enterobacter cloacae | 0.25 |
These findings suggest that the compound may serve as a promising candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its effects appears to involve inhibition of key bacterial enzymes and disruption of cellular processes. Notably, compounds containing nitrofuran groups are known to generate reactive nitrogen species upon reduction, leading to oxidative stress in bacterial cells . This mechanism may explain the observed antibacterial activity.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on ESKAPE Pathogens : A series of tests demonstrated that derivatives of this compound exhibited significant antibacterial effects against ESKAPE pathogens with varying MIC values, indicating a broad spectrum of activity .
- Antitubercular Activity : Although initial tests against Mycobacterium tuberculosis indicated limited efficacy (MIC > 26.7 mM), structural modifications may enhance its potential as an antitubercular agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the nitrofuran and thiadiazole components significantly influence biological activity. For instance, varying substituents on the piperazine ring can enhance antimicrobial potency while maintaining low toxicity profiles .
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of this compound lies in its antibacterial properties . The presence of the 5-nitrofuran moiety is crucial, as nitrofuran derivatives have been shown to exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies indicate that compounds containing nitrofuran groups can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.031 mg/L, outperforming traditional first-line antituberculosis drugs like isoniazid and rifampicin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of N-(5-methylisoxazol-3-yl)-2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is vital for optimizing its pharmacological profile. Research indicates that modifications to the piperazine and thiadiazole components can significantly influence antimicrobial potency and selectivity .
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- Study on Mycobacterial Inhibition : A study demonstrated that derivatives with similar structures effectively eliminated intracellular mycobacteria in macrophage models. These compounds were evaluated for their ability to penetrate cellular membranes and exert bactericidal effects against slow-growing mycobacteria .
- Inhibition of NAT Enzymes : Another investigation focused on how these compounds interact with NAT enzymes. The results showed that certain derivatives could significantly inhibit NAT activity, suggesting a dual mechanism where they not only act as antibiotics but also modulate antibiotic metabolism .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs differ primarily in the substituents on the piperazine ring and the heterocyclic systems. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Electron-Deficient vs. Electron-Rich Substituents: The 5-nitrofuran-2-carbonyl group in the target compound introduces strong electron-withdrawing effects, which may enhance DNA intercalation or nitroreductase-mediated cytotoxicity .
Impact of Acyl Group Size :
- The cyclopropanecarbonyl substituent () reduces steric hindrance compared to bulkier groups like benzo[d]isoxazole (), possibly favoring target binding in compact enzymatic pockets .
Heterocyclic Core Variations: The hexahydroquinazolinone system in introduces conformational rigidity, which could enhance selectivity for ATP-binding pockets in kinases but may reduce synthetic accessibility .
Biological Activity Trends :
- Nitrofuran-containing analogs (e.g., the target compound) are associated with broad-spectrum antimicrobial activity, while dimethoxyphenyl derivatives () show preliminary efficacy in neuropharmacological assays .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions such as temperature, stoichiometry of reagents (e.g., alkylation agents), and solvent polarity. For example, using hydrazinolysis with hydrazine hydrate in ethanol followed by nucleophilic addition of isothiocyanates under alkaline conditions can enhance yield (as demonstrated in analogous heterocyclic syntheses) . Thin-layer chromatography (TLC) and chromatographic mass spectrometry should monitor reaction progress and purity.
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer : Combine elemental analysis (to verify empirical formula), 1H NMR spectroscopy (to confirm proton environments, e.g., methylisoxazole protons at δ 2.3–2.5 ppm), IR spectrophotometry (to identify carbonyl stretches near 1650–1750 cm⁻¹), and X-ray crystallography (to resolve molecular geometry and confirm thiadiazole/piperazine conformations). Single-crystal X-ray diffraction using SHELXL for refinement is particularly robust for resolving complex heterocyclic systems .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Use PASS Online® software to predict potential biological targets (e.g., antimicrobial or anticancer activity) based on structural similarity to known bioactive heterocycles . Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like bacterial nitroreductases (targeted by nitrofuran derivatives). Validate predictions with in vitro assays against relevant microbial strains or cancer cell lines.
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : If NMR or IR data conflicts with expected functional groups (e.g., ambiguous carbonyl signals), employ X-ray crystallography to unambiguously resolve the structure. For example, X-ray analysis can distinguish between thioamide and amide tautomers in thiadiazole systems . If crystallization fails, use 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity .
Q. What strategies are effective for studying the stability of nitrofuran-containing derivatives under varying conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled temperature (25–40°C), humidity (60–75% RH), and light exposure. Use HPLC to quantify degradation products (e.g., nitro group reduction to amines). Compare stability in buffered solutions (pH 1.2–7.4) to simulate physiological environments. For photostability, employ UV-Vis spectroscopy to track absorbance changes .
Q. How can the electronic effects of the 5-nitrofuran moiety influence reactivity in downstream functionalization?
- Methodological Answer : The electron-withdrawing nitro group activates the furan ring for nucleophilic aromatic substitution (e.g., piperazine coupling at the 2-position). Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict regioselectivity. Experimentally, monitor reactions via LC-MS to identify intermediates, such as nitrene species during nitro group reduction .
Methodological Notes
- Crystallography : For challenging refinements (e.g., twinned crystals), use SHELXL’s TWIN/BASF commands to model twin domains .
- Synthetic Optimization : Design-of-Experiments (DoE) methodologies, such as factorial designs, can systematically evaluate reaction parameters (e.g., time, catalyst loading) for scalability .
- Biological Screening : Prioritize compounds with predicted IC₅₀ values <10 μM (from PASS) for further in vivo testing, focusing on pharmacokinetic parameters like logP (target 2–4 for blood-brain barrier penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
